

A Comparative Analysis of Lopinavir and Nelfinavir in Treatment-Naive HIV-1 Patients

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Compound of Interest

Compound Name: *Lopinavir*

Cat. No.: *B192967*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two key protease inhibitors, **Lopinavir** (co-formulated with Ritonavir) and Nelfinavir, for the initial treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection in antiretroviral-naïve adult patients. The data presented is primarily derived from the pivotal M98-863 clinical trial, a large, randomized, double-blind study that directly compared the efficacy, safety, and resistance profiles of these two therapeutic agents.

Executive Summary

In the initial treatment of HIV-1 infection, a regimen containing **Lopinavir**/ritonavir demonstrated superior antiviral activity and a higher barrier to the development of resistance compared to a regimen containing Nelfinavir.^{[1][2]} Both treatments were found to be generally well-tolerated by treatment-naïve adult patients.^{[1][2]}

Data Presentation

The following tables summarize the key quantitative data from the M98-863 study, comparing the performance of **Lopinavir**/ritonavir and Nelfinavir.

Table 1: Efficacy in Treatment-Naive Patients (48-Week Data)

Efficacy Endpoint	Lopinavir/ritonavir Arm	Nelfinavir Arm	P-value
Viral Load < 400 copies/mL	75%	63%	<0.001 ^[1]
Viral Load < 50 copies/mL	67%	52%	<0.001
Persistent Virologic Response	84%	66%	<0.001

Table 2: Safety and Tolerability (48-Week Data)

Safety Endpoint	Lopinavir/ritonavir Arm	Nelfinavir Arm
Discontinuation due to Adverse Events	3.4%	3.7%

Table 3: Emergence of Resistance in Patients with Virologic Failure

Resistance Endpoint	Lopinavir/ritonavir Arm	Nelfinavir Arm	P-value
Protease Resistance Mutations	0 of 37 patients	25 of 76 patients (33%)	<0.001

Experimental Protocols

The data presented in this guide is primarily from the M98-863 study, a multicenter, randomized, double-blind clinical trial.

Study Population: The study enrolled 653 HIV-1 infected adults who had not received prior antiretroviral therapy.

Interventions:

- **Lopinavir**/ritonavir arm: Patients received **Lopinavir** 400 mg co-formulated with Ritonavir 100 mg twice daily, administered with a Nelfinavir placebo.
- Nelfinavir arm: Patients received Nelfinavir 750 mg three times daily, administered with a **Lopinavir**/ritonavir placebo.
- All patients in the study also received open-label stavudine and lamivudine.

Primary Efficacy Endpoints:

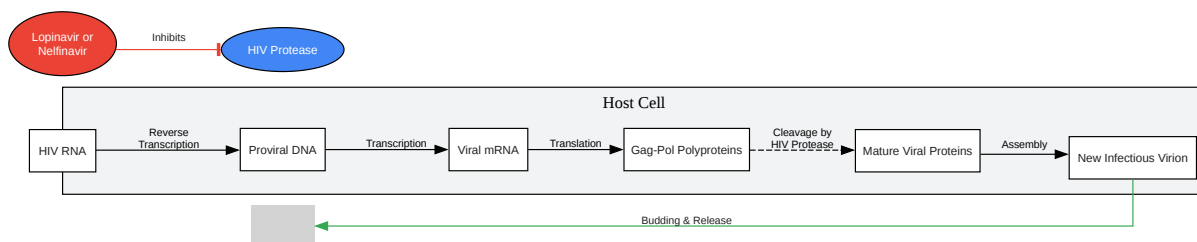
- The proportion of patients with a plasma HIV-1 RNA level below 400 copies/mL at week 24.
- The time to loss of virologic response through week 48.

Laboratory Methods:

- **Viral Load Quantification:** Plasma HIV-1 RNA levels were measured at baseline and at regular intervals throughout the study. The specific commercial assay used for quantification was not detailed in the primary publications.
- **CD4+ T-Cell Count:** CD4+ T-cell counts were monitored to assess immune response. The standard method for this measurement is flow cytometry, although the specific instrumentation and reagents used in this study were not specified in the referenced literature.
- **Resistance Analysis:** In patients who experienced virologic failure (plasma HIV-1 RNA > 400 copies/mL from week 24 onwards), viral isolates were subjected to genotypic and phenotypic resistance analysis to identify mutations in the HIV protease gene. The publications specify that genotypic analysis was performed, but do not detail the specific sequencing platform or assays used.

Visualizations

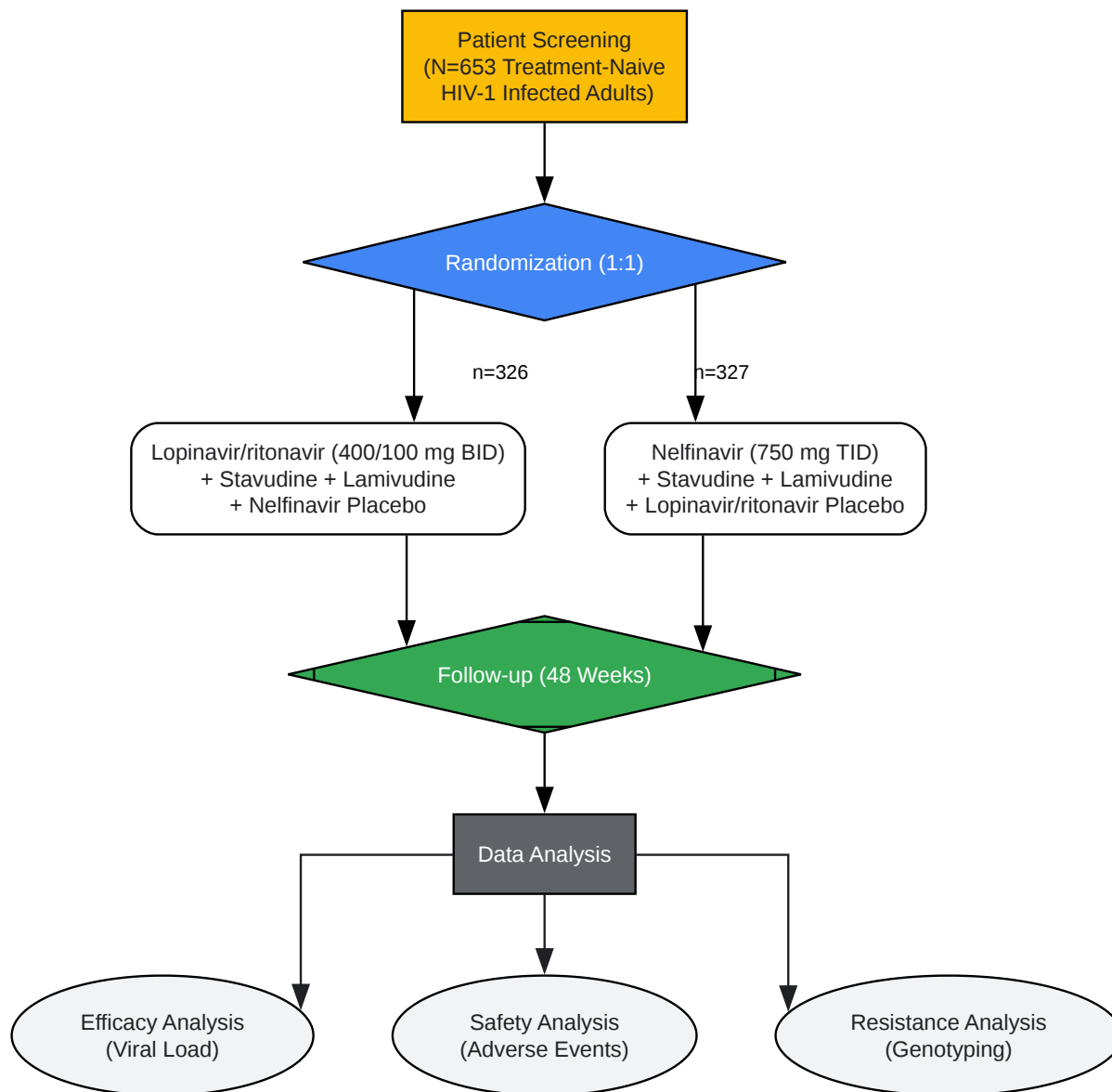
HIV Protease Inhibition and the Viral Life Cycle



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Caption: Mechanism of HIV protease inhibitors in the viral life cycle.

M98-863 Clinical Trial Workflow



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Caption: Workflow of the M98-863 clinical trial.

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References

- 1. Incidence of resistance in a double-blind study comparing lopinavir/ritonavir plus stavudine and lamivudine to nelfinavir plus stavudine and lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lopinavir-ritonavir versus nelfinavir for the initial treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
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